Glycidyl Eicosapentaenoate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycidyl Eicosapentaenoate-d5 is a stable isotope-labeled compound, specifically a deuterated form of Glycidyl Eicosapentaenoate. It is often used in scientific research as a reference material or tracer. The compound has the molecular formula C23H29D5O3 and a molecular weight of 363.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycidyl Eicosapentaenoate-d5 typically involves the esterification of eicosapentaenoic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Glycidyl Eicosapentaenoate-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: The glycidyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the glycidyl group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Diols.
Substitution: Glycidyl derivatives with various functional groups.
Scientific Research Applications
Glycidyl Eicosapentaenoate-d5 is used in various fields of scientific research:
Chemistry: As a reference material in analytical chemistry for the quantification of eicosapentaenoic acid derivatives.
Biology: In metabolic studies to trace the incorporation and transformation of eicosapentaenoic acid in biological systems.
Medicine: Investigating the pharmacokinetics and metabolism of eicosapentaenoic acid in clinical studies.
Industry: Quality control and standardization in the production of omega-3 fatty acid supplements
Mechanism of Action
The mechanism of action of Glycidyl Eicosapentaenoate-d5 involves its incorporation into biological systems where it can be metabolized to eicosapentaenoic acid. Eicosapentaenoic acid is known to reduce the production of triglycerides in the liver and enhance the clearance of triglycerides from circulating very low-density lipoprotein (VLDL) particles. It also exerts anti-inflammatory and antithrombotic effects by modulating eicosanoid pathways .
Comparison with Similar Compounds
Similar Compounds
- Glycidyl Palmitate-d5
- Glycidyl Stearate-d5
- Glycidyl Oleate-d5
Uniqueness
Glycidyl Eicosapentaenoate-d5 is unique due to its specific incorporation of deuterium atoms and its origin from eicosapentaenoic acid, an omega-3 fatty acid. This makes it particularly valuable in studies related to lipid metabolism and the biological effects of omega-3 fatty acids .
Properties
Molecular Formula |
C23H34O3 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
InChI Key |
INTHOQCNXQLKIE-QOWHZJMFSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)[2H] |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.